![molecular formula C8H14ClNO B1598930 1-(2-Chloropropanoyl)piperidine CAS No. 66203-96-1](/img/structure/B1598930.png)
1-(2-Chloropropanoyl)piperidine
Overview
Description
1-(2-Chloropropanoyl)piperidine is a compound with the molecular formula C8H14ClNO . It is also known by other names such as 2-chloro-1-(piperidin-1-yl)propan-1-one . The compound has a molecular weight of 175.65 g/mol .
Molecular Structure Analysis
The InChI code for 1-(2-Chloropropanoyl)piperidine is 1S/C8H14ClNO/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3 . The compound has a topological polar surface area of 20.3 Ų and a complexity of 143 . It has one rotatable bond .Physical And Chemical Properties Analysis
1-(2-Chloropropanoyl)piperidine has a molecular weight of 175.66 g/mol . It is a liquid at room temperature .Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications
Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . For example, the piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) was synthesized from Tamoxifen (TAM). The effect of DTPEP has been observed in both Estrogen Receptor (ER) negative cells (MDA-MB-231) and ER positive cells (MCF-7) .
Synthesis of Piperidine Derivatives
The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticancer Agents for Androgen-Refractory Cancer Cell Lines
Piperidine-embedded anticancer agents have shown particularly good activity on androgen-refractory cancer cell lines (ARPC) .
Pesticides and Insecticides
Piperidine derivatives have biological activity against pests and can be utilized in the creation of various pesticides and insecticides .
Biological and Pharmacological Activity
Piperidines have been found to have biological activity and pharmacological activity . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-chloro-1-piperidin-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDJFMIFLYHGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391021 | |
Record name | 1-(2-chloropropanoyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropropanoyl)piperidine | |
CAS RN |
66203-96-1 | |
Record name | 1-(2-chloropropanoyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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